

High-throughput screening assays for GPR119 agonists like MBX2982

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Compound of Interest		
Compound Name:	MBX2982	
Cat. No.:	B8071637	Get Quote

Application Notes: High-Throughput Screening for GPR119 Agonists

Introduction to GPR119

G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for the treatment of type 2 diabetes and obesity.[1] It is a class A (rhodopsin-type) GPCR predominantly expressed in pancreatic β -cells and enteroendocrine L-cells of the gastrointestinal tract.[2][3] Activation of GPR119 stimulates a dual mechanism of action beneficial for glucose homeostasis: it enhances glucose-stimulated insulin secretion (GSIS) directly from pancreatic β -cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal cells.[2][3][4] This dual action makes GPR119 an attractive target for developing novel anti-diabetic agents.[4]

GPR119 Signaling Pathway

GPR119 is primarily coupled to the stimulatory G protein α -subunit (G α s).[5] Upon agonist binding, such as with the synthetic agonist MBX-2982 or endogenous ligands like oleoylethanolamide (OEA), GPR119 undergoes a conformational change.[3][4] This activates the G α s subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][3][4] The



elevation in cAMP levels is central to the therapeutic effects of GPR119 activation, as it directly modulates insulin and incretin secretion.[3][4]

High-Throughput Screening (HTS) for GPR119 Agonists

Identifying novel and potent GPR119 agonists from large compound libraries requires robust and efficient high-throughput screening (HTS) assays. The primary HTS methodologies for GPR119 focus on measuring the increase in intracellular cAMP levels upon receptor activation. [4] These assays are typically cell-based, utilizing engineered cell lines that stably express the human GPR119 receptor, such as HEK293 cells.[6]

Common HTS formats for GPR119 include:

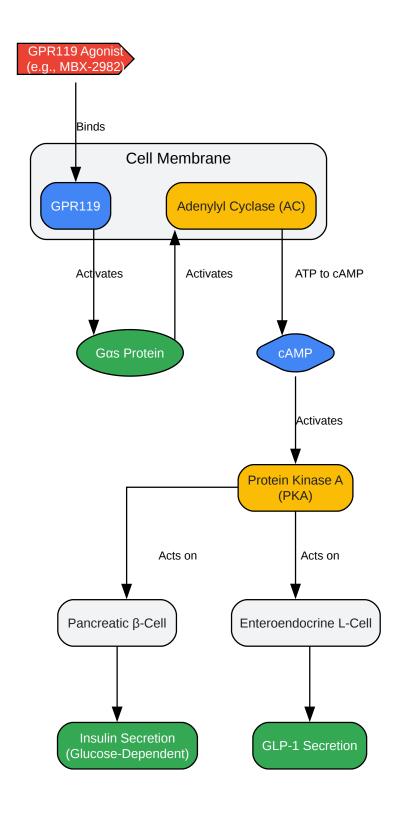
- cAMP Accumulation Assays: These are the most direct and widely used methods.[4]
 Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence

 Resonance Energy Transfer (FRET) are employed to quantify cAMP levels in a high-throughput manner.
- Reporter Gene Assays: In this format, cells are engineered with a reporter gene (e.g., luciferase) under the control of a cAMP-responsive element (CRE). GPR119 activation leads to increased cAMP, which drives the expression of the reporter gene, providing a measurable signal.[7]
- Cyclic Nucleotide-Gated (CNG) Channel Assays: This approach uses a cell line coexpressing GPR119 and a modified CNG channel.[8][9] Increased cAMP levels open the channel, leading to ion flux and a change in membrane potential that can be detected using fluorescent dyes.[9]

A successful HTS campaign for GPR119 agonists should exhibit a high signal-to-background ratio and a robust Z' factor, typically greater than 0.5, to ensure reliability and minimize false positives.[7]

GPR119 Signaling Pathway





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Caption: GPR119 agonist binding initiates a G α s-mediated cascade, increasing cAMP and PKA activity.

Experimental Protocols

Protocol 1: High-Throughput cAMP Accumulation Assay (HTRF)

This protocol describes a representative HTS assay to identify GPR119 agonists by measuring cAMP accumulation using HTRF technology in a 384-well format.[6]

Materials:

- Cell Line: HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).
- Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
- Test Compounds: Library compounds and reference agonists (e.g., MBX-2982, AR231453)
 dissolved in DMSO.[6][10]
- Assay Plate: 384-well, low-volume, white, solid-bottom microplate.[6]
- HTRF cAMP Assay Kit: (e.g., from Cisbio or PerkinElmer) containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.[6]
- HTRF-compatible Plate Reader: (e.g., PHERAstar, EnVision).

Procedure:

- Cell Seeding:
 - Culture HEK293-hGPR119 cells to ~80-90% confluency.
 - Harvest cells and resuspend in culture medium.



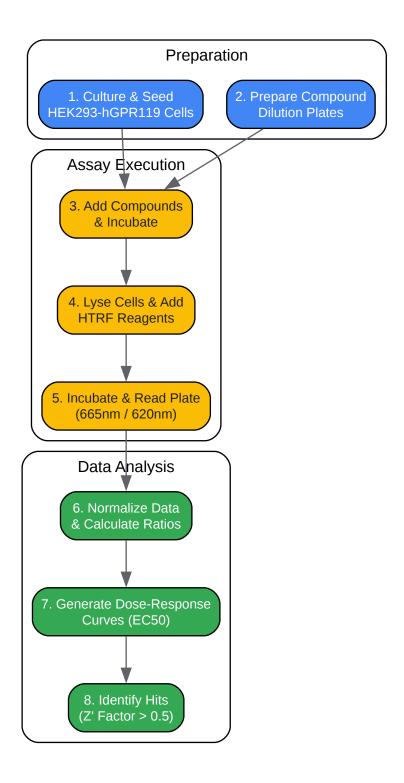
- Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[6][11]
- Compound Preparation:
 - Prepare serial dilutions of test compounds and reference agonists in 100% DMSO.
 - Further dilute the compounds in assay buffer to the final desired concentration. The final DMSO concentration in the assay should be kept below 1%.
- Cell Stimulation:
 - On the day of the assay, carefully remove the culture medium from the cell plate.
 - Add 5 μL of assay buffer containing the diluted test compounds, reference agonist (positive control), or vehicle (negative control) to the appropriate wells.[11]
 - Incubate the plate for 30-60 minutes at room temperature or 37°C.[6][11]
- Lysis and Detection:
 - \circ Following the manufacturer's protocol, add 5 μ L of the HTRF lysis buffer containing the cAMP-d2 conjugate to each well.[6]
 - Add 5 μL of the anti-cAMP cryptate antibody solution to each well.[6]
- Final Incubation:
 - Incubate the plate for 60 minutes at room temperature, protected from light.[6]
- Measurement:
 - Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665
 nm (cryptate) and 620 nm (d2).[6]
- Data Analysis:
 - Calculate the 665/620 nm ratio for each well.



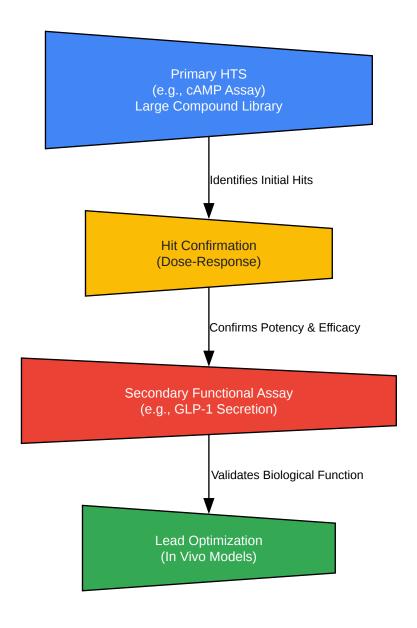
- Normalize the data to the vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).
- Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 values.
- Calculate the Z' factor to assess assay quality using the formula: Z' = 1 (3 * (SD_pos + SD_neg)) / [Mean_pos Mean_neg].

HTS Workflow for GPR119 Agonist Screening









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Methodological & Application





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